molecular formula C6H6N2O3 B565564 Acipimox-d4 CAS No. 1246816-28-3

Acipimox-d4

Cat. No.: B565564
CAS No.: 1246816-28-3
M. Wt: 158.149
InChI Key: DJQOOSBJCLSSEY-VYMTUXDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acipimox-d4 is a deuterated form of acipimox, a niacin derivative used primarily as a lipid-lowering agent. It is known for its ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of acipimox due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acipimox-d4 involves the deuteration of acipimox. The process typically starts with 5-methylpyrazine-2-carboxylic acid. This compound is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt. An oxidant is then introduced to facilitate the formation of the nitrogen oxide, followed by cooling and crystallization to obtain acipimox .

Industrial Production Methods

For industrial production, the method is scaled up to ensure higher yield and purity. The process involves careful control of reaction conditions to avoid the use of metal catalysts, which simplifies the preparation process and makes it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Acipimox-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives that can be used for further chemical analysis and research .

Scientific Research Applications

Acipimox-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference compound in mass spectrometry to study metabolic pathways and reaction mechanisms.

    Biology: Helps in understanding the biological effects of lipid-lowering agents and their impact on cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and related metabolic disorders.

    Industry: Utilized in the development of new lipid-lowering drugs and formulations

Mechanism of Action

Acipimox-d4, like acipimox, acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase. This inhibition reduces the concentration of fatty acids in the blood plasma and their inflow into the liver. Consequently, the production of very-low-density lipoprotein cholesterol in the liver is reduced, leading to a decrease in low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acipimox-d4 is unique due to its deuterated nature, which allows for more precise tracking and analysis in scientific studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not easily obtainable with non-deuterated compounds .

Properties

IUPAC Name

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-VYMTUXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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